3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxylic acid
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Overview
Description
3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound with a unique structure that includes an indazole ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones, followed by oxidation to form the desired indazole ring system . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indazole derivatives .
Scientific Research Applications
3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-2-carboximidamide: This compound has a similar indazole ring system but with different functional groups.
4,5-dimethyl-3-oxo-2,3,4,5,6,7-hexahydro-1H-indene-4-carboxylic acid: Another related compound with a similar core structure but different substituents
Uniqueness
3-oxo-2,3,4,5,6,7-hexahydro-1H-indazole-5-carboxylic acid is unique due to its specific functional groups and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-oxo-1,2,4,5,6,7-hexahydroindazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h4H,1-3H2,(H,12,13)(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLSYNQSPBBFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=O)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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